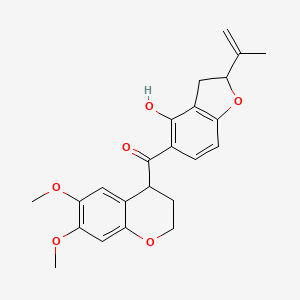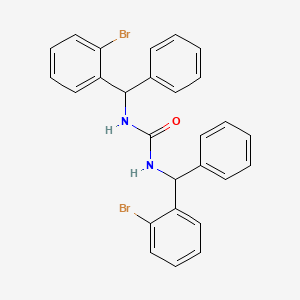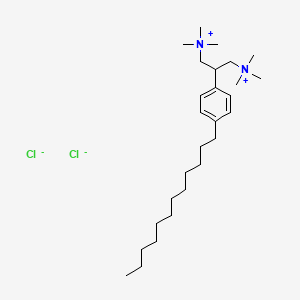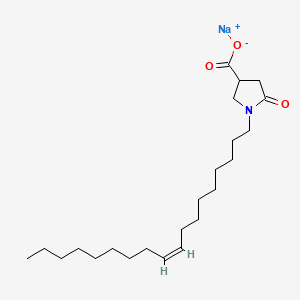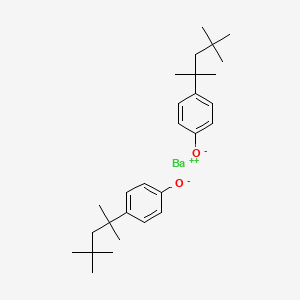
Barium bis(p-(1,1,3,3-tetramethylbutyl)phenolate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) is an organobarium compound with the molecular formula C32H48BaO2. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of barium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) typically involves the reaction of barium hydroxide with p-(1,1,3,3-tetramethylbutyl)phenol. The reaction is carried out in an organic solvent such as toluene or xylene under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of barium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Barium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form barium bis(p-(1,1,3,3-tetramethylbutyl)phenoxy) radicals.
Reduction: It can be reduced to form barium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) anions.
Substitution: The phenolate groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Barium bis(p-(1,1,3,3-tetramethylbutyl)phenoxy) radicals.
Reduction: Barium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) anions.
Substitution: Various substituted phenolate derivatives.
Applications De Recherche Scientifique
Barium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological assays and as a biochemical reagent.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of barium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) involves its interaction with molecular targets such as enzymes and receptors. The phenolate groups can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with specific molecular targets, leading to its diverse range of applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Barium bis(phenolate): Similar structure but lacks the bulky p-(1,1,3,3-tetramethylbutyl) groups.
Calcium bis(p-(1,1,3,3-tetramethylbutyl)phenolate): Similar structure but with calcium instead of barium.
Magnesium bis(p-(1,1,3,3-tetramethylbutyl)phenolate): Similar structure but with magnesium instead of barium.
Uniqueness
Barium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) is unique due to the presence of bulky p-(1,1,3,3-tetramethylbutyl) groups, which provide steric hindrance and influence its reactivity and stability. This makes it particularly useful in applications where specific molecular interactions are required .
Propriétés
Numéro CAS |
28675-72-1 |
|---|---|
Formule moléculaire |
C28H42BaO2 |
Poids moléculaire |
548.0 g/mol |
Nom IUPAC |
barium(2+);4-(2,4,4-trimethylpentan-2-yl)phenolate |
InChI |
InChI=1S/2C14H22O.Ba/c2*1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;/h2*6-9,15H,10H2,1-5H3;/q;;+2/p-2 |
Clé InChI |
BJCPMGPOFKXSML-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)[O-].CC(C)(C)CC(C)(C)C1=CC=C(C=C1)[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


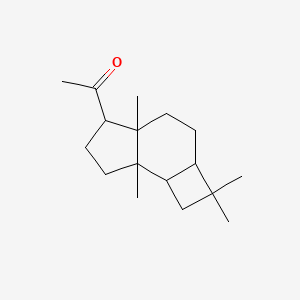
![2,2'-[[3-(Dodecyloxy)propyl]imino]bisethanol](/img/structure/B12670737.png)
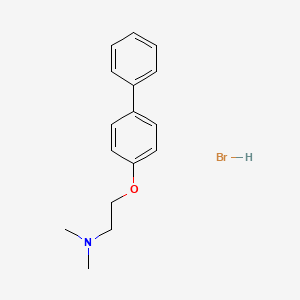


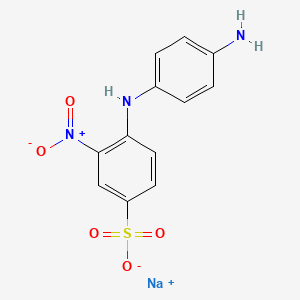

![N,N-Bis[(triethoxysilyl)methyl]cyclohexylamine](/img/structure/B12670764.png)
